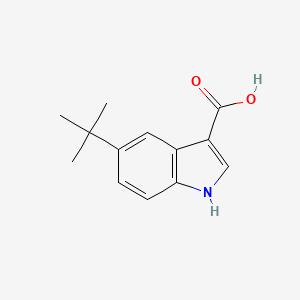

5-tert-butyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

5-tert-butyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1H-indole-3-carboxylic acid typically involves the introduction of the tert-butyl group into the indole ring. One common method is the reaction of indole-3-carboxylic acid with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

5-tert-butyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives like alcohols or amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-tert-butyl-1H-indole-3-carboxylic acid has been explored for its therapeutic potential, including:

- Cannabinoid CB2 Receptor Ligands : The compound has shown promise as a ligand for cannabinoid receptors, which are involved in various physiological processes including pain modulation and immune response .

- GSK-3β Inhibitors : Analogues of this compound have been evaluated as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases .

Agricultural Chemistry

This compound serves as a potent plant-growth inhibitor, contributing to the development of herbicides that can control unwanted plant growth without affecting crop yields. Its mechanism involves the inhibition of specific growth pathways in plants, making it a valuable tool in sustainable agriculture .

Antimicrobial Activity

Research indicates that this compound exhibits antileishmanial activity, suggesting its potential use in treating leishmaniasis, a disease caused by parasitic protozoa . Additionally, it has shown effectiveness against Yersinia pestis, the bacterium responsible for plague, by inhibiting its salicylate adenylation domain YbtE .

Cosmetic Applications

In the cosmetic industry, compounds similar to this compound have been incorporated into formulations for their skin-beneficial properties. They help enhance skin hydration and improve product stability due to their unique chemical structure. The formulation techniques often utilize response surface methodology to optimize these properties .

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Cannabinoid CB2 receptor ligands | Potential for pain management and immune modulation |

| GSK-3β inhibitors | Role in cancer therapy; analogues under evaluation | |

| Agricultural Chemistry | Plant-growth inhibitors | Effective in controlling unwanted plant growth |

| Antimicrobial Activity | Antileishmanial agents | Shows promise against Leishmania species |

| Inhibition of Yersinia pestis | Potential therapeutic agent for plague treatment | |

| Cosmetic Formulations | Skin hydration products | Enhances moisturizing effects; improves stability |

Case Study 1: GSK-3β Inhibition

In a study evaluating various indole derivatives, researchers identified that specific analogues of this compound effectively inhibited GSK-3β activity in vitro. This inhibition was correlated with reduced proliferation of cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Yersinia pestis in laboratory settings. The study highlighted its mechanism of action involving disruption of bacterial metabolic pathways, paving the way for further research into its use as an antibiotic.

Mécanisme D'action

The mechanism of action of 5-tert-butyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets by increasing its hydrophobic interactions. This can lead to the modulation of biological pathways, such as signal transduction or metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-tert-Butyl-2-hydroxybenzaldehyde

- tert-Butyl (5-oxopentyl)carbamate

- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols

Uniqueness

5-tert-butyl-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the tert-butyl group. This combination provides a balance of stability, reactivity, and lipophilicity, making it a versatile compound for various applications. Compared to other similar compounds, it offers a unique set of chemical and biological properties that can be leveraged in research and industrial applications .

Activité Biologique

5-tert-butyl-1H-indole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position. The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : The indole ring can be synthesized through various methods, including Fischer indole synthesis or cyclization of appropriate precursors.

- Introduction of tert-butyl Group : This can be achieved via alkylation reactions using tert-butyl halides.

- Carboxylation : The introduction of the carboxylic acid group can be done through carbon dioxide fixation or oxidation of suitable intermediates.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for this compound suggest potent activity against these pathogens, making it a candidate for further development as an antibacterial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also shown promising anticancer properties in vitro. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Additionally, its structure allows for potential interactions with DNA and RNA, leading to disruptions in nucleic acid synthesis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilm-forming bacteria. Results indicated that at sub-MIC levels, the compound significantly reduced biofilm formation without affecting bacterial viability, highlighting its potential as a therapeutic agent in treating biofilm-associated infections.

- Anticancer Properties : In another investigation, the compound was tested on human cancer cell lines where it exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, supporting its role as an anticancer agent.

Propriétés

IUPAC Name |

5-tert-butyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)8-4-5-11-9(6-8)10(7-14-11)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOBBXXAMCPHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.